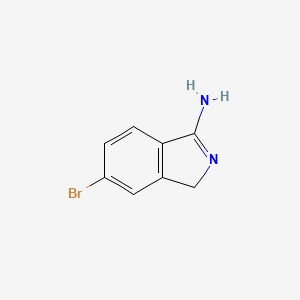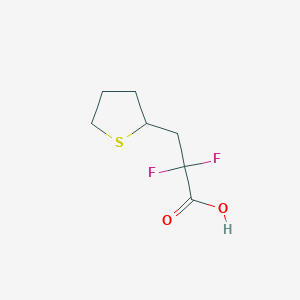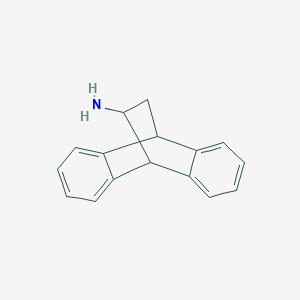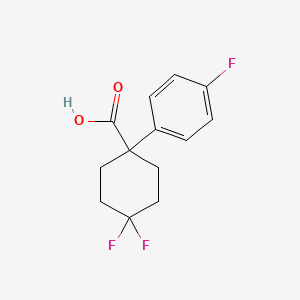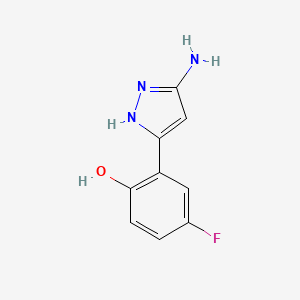
2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol is a chemical compound that features a pyrazole ring substituted with an amino group at the 3-position and a fluorophenol group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or by direct amination using suitable reagents.
Fluorination: The fluorophenol moiety can be introduced through electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while nucleophilic substitution of the fluorine atom may result in various substituted phenols.
科学的研究の応用
2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
5-Amino-1H-pyrazole-3-acetic acid: This compound features a similar pyrazole ring with an amino group but differs in the substitution pattern and functional groups.
3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: Another pyrazole derivative with different substituents, used as a high-energy density oxidizer.
Uniqueness
2-(3-Amino-1H-pyrazol-5-yl)-4-fluorophenol is unique due to the presence of both an amino group and a fluorophenol moiety, which can impart distinct chemical and biological properties
特性
分子式 |
C9H8FN3O |
|---|---|
分子量 |
193.18 g/mol |
IUPAC名 |
2-(3-amino-1H-pyrazol-5-yl)-4-fluorophenol |
InChI |
InChI=1S/C9H8FN3O/c10-5-1-2-8(14)6(3-5)7-4-9(11)13-12-7/h1-4,14H,(H3,11,12,13) |
InChIキー |
MOPRLCHGXGQFLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C2=CC(=NN2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/no-structure.png)
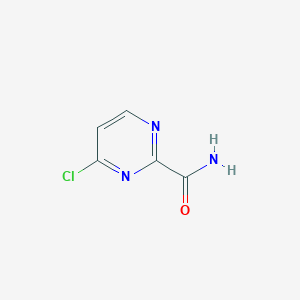
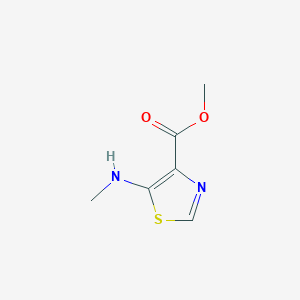
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13545240.png)
![2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13545257.png)
